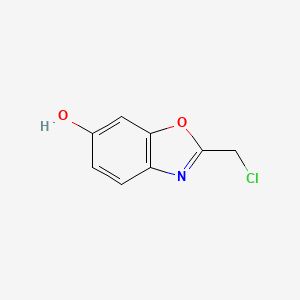

2-(Chloromethyl)-1,3-benzoxazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNJJDZGFZHAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Chloromethyl 1,3 Benzoxazol 6 Ol Derivatives

Reactivity Profiles of the Chloromethyl Group

The chloromethyl group at the 2-position of the benzoxazole (B165842) ring is a primary site for nucleophilic attack, owing to the electrophilic nature of the carbon atom bonded to the chlorine. This reactivity is central to the functionalization of the molecule.

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols, Oxygen Nucleophiles)

The chlorine atom of the chloromethyl group serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups by reacting 2-(chloromethyl)-1,3-benzoxazol-6-ol with various nucleophiles.

With Amines: The reaction with primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The resulting 2-(aminomethyl)-1,3-benzoxazol-6-ol derivatives are of interest in medicinal chemistry. For instance, the reaction of 5-amino-2-(p-chloro-benzyl)-benzoxazole with chloropropionyl chloride, followed by reaction with a secondary amine, demonstrates a similar reactivity pattern for the synthesis of more complex derivatives. nih.gov

With Thiols: Thiol nucleophiles, such as thiophenols, readily displace the chloride to form thioether derivatives. These reactions are generally efficient and proceed under mild conditions, often in the presence of a weak base.

With Oxygen Nucleophiles: Alcohols and phenols can also act as nucleophiles, leading to the formation of ether derivatives. For example, 2-(chloromethyl)-benzoxazole reacts with various substituted phenols in the presence of a base like potassium carbonate to yield 2-(aryloxymethyl)-benzoxazole derivatives. mdpi.comnih.gov While this example does not feature the 6-hydroxyl group, the reactivity of the chloromethyl group is analogous.

Table 1: Examples of Nucleophilic Displacement Reactions with 2-(Chloromethyl)benzoxazole Derivatives

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Phenol | K2CO3, Acetone, reflux | 2-(Phenoxymethyl)benzoxazole | mdpi.com |

| 4-Chlorophenol | K2CO3, Acetone, reflux | 2-((4-Chlorophenoxy)methyl)benzoxazole | mdpi.com |

Electrophilic and Radical Mediated Transformations of the Chloromethyl Unit

Information regarding electrophilic and radical-mediated transformations specifically at the chloromethyl unit of this compound is not extensively documented in the available literature. Generally, such transformations are less common for this functional group compared to nucleophilic displacements.

Transformations Involving the 6-Hydroxyl Group

The phenolic hydroxyl group at the 6-position is another key site for chemical modification, primarily through reactions targeting the oxygen atom.

Alkylation and Acylation Reactions

Alkylation: The hydroxyl group can be readily alkylated to form ethers using various alkylating agents such as alkyl halides or sulfates in the presence of a base. This reaction is a common strategy to modify the solubility and electronic properties of the molecule. For example, hydroxybenzaldehydes can undergo O-alkylation in the presence of a base. mdpi.com

Acylation: Acylation of the 6-hydroxyl group with acyl chlorides or anhydrides in the presence of a base leads to the formation of ester derivatives. This transformation is useful for protecting the hydroxyl group or for introducing new functional moieties.

Arylation and Heteroarylation Strategies

Modern cross-coupling reactions provide powerful tools for the formation of C-O bonds, enabling the arylation and heteroarylation of the 6-hydroxyl group.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, can be employed to couple the 6-hydroxyl group with aryl halides to form diaryl ethers. organic-chemistry.org This method often requires high temperatures but has been a longstanding strategy for such transformations.

Buchwald-Hartwig Amination: More recently, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a versatile method for the formation of C-N and C-O bonds. wikipedia.org While primarily used for C-N bond formation, variations of this reaction can be applied to the O-arylation of phenols. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Aromatic Ring

The benzoxazole ring system can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Substitution: The benzoxazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic ring. However, the hydroxyl group at the 6-position is an activating, ortho-, para-directing group, which would facilitate electrophilic attack at the 5- and 7-positions. An example of such a reaction is the nitration of a benzoxazole derivative to produce a 6-nitro-benzoxazole. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzoxazole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. youtube.comlasalle.edulibretexts.org For this compound, such reactions are not typically observed under standard conditions.

Halogenation and Nitration Studies

Detailed studies on the direct halogenation and nitration of this compound are not extensively documented in publicly available literature. However, the general reactivity of phenolic benzoxazoles suggests that these reactions are feasible.

Halogenation: The introduction of halogen atoms onto the benzene ring of 6-hydroxybenzoxazole derivatives can be achieved using standard halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent, such as acetic acid or chloroform. The hydroxyl group is a strong activating group, and thus, the reaction is expected to proceed readily. The anticipated products would be the 5-bromo and/or 7-bromo derivatives. Polysubstitution might occur under harsh conditions.

Nitration: Nitration of phenolic compounds is typically performed using a mixture of nitric acid and sulfuric acid. For a sensitive substrate like this compound, milder nitrating agents, such as dilute nitric acid or a nitrate (B79036) salt in the presence of an acid catalyst, may be required to prevent oxidation and other side reactions. The expected products would be the 5-nitro and/or 7-nitro derivatives. The electron-withdrawing effect of the resulting nitro group would deactivate the ring towards further substitution.

Table 1: Predicted Halogenation and Nitration Products of this compound

| Reaction | Reagents | Predicted Major Products |

| Bromination | Br₂ in CH₃COOH | 5-Bromo-2-(chloromethyl)-1,3-benzoxazol-6-ol and/or 7-Bromo-2-(chloromethyl)-1,3-benzoxazol-6-ol |

| Nitration | Dilute HNO₃ | 5-Nitro-2-(chloromethyl)-1,3-benzoxazol-6-ol and/or 7-Nitro-2-(chloromethyl)-1,3-benzoxazol-6-ol |

Note: The precise regioselectivity would need to be determined experimentally, as it can be influenced by steric and electronic factors.

Alkylation and Acylation of the Benzene Moiety

The nucleophilic character of the benzene ring in this compound, enhanced by the hydroxyl group, also allows for Friedel-Crafts type alkylation and acylation reactions. These reactions would further functionalize the aromatic core.

Alkylation: Friedel-Crafts alkylation would involve the reaction of the benzoxazole with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The alkyl group would be directed to the 5- and 7-positions. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products.

Acylation: Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is generally more controlled than alkylation. This reaction would introduce an acyl group at the 5- or 7-position. The resulting ketone can then be a handle for further synthetic modifications. The acylation reaction is typically less prone to polysubstitution because the introduced acyl group is deactivating.

Table 2: Predicted Friedel-Crafts Alkylation and Acylation of this compound

| Reaction | Reagents | Predicted Major Products |

| Alkylation | R-X, AlCl₃ | 5-Alkyl-2-(chloromethyl)-1,3-benzoxazol-6-ol and/or 7-Alkyl-2-(chloromethyl)-1,3-benzoxazol-6-ol |

| Acylation | RCOCl, AlCl₃ | 5-Acyl-2-(chloromethyl)-1,3-benzoxazol-6-ol and/or 7-Acyl-2-(chloromethyl)-1,3-benzoxazol-6-ol |

Note: The choice of catalyst and reaction conditions can significantly influence the outcome of these reactions.

Ring-Opening Reactions and Rearrangements of the Benzoxazole Core

The benzoxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, under more forcing conditions, it can undergo ring-opening reactions.

Ring-Opening Reactions: Treatment with strong nucleophiles or harsh acidic or basic hydrolysis can lead to the cleavage of the oxazole (B20620) ring. For instance, reaction with a strong base like sodium hydroxide (B78521) at elevated temperatures could potentially hydrolyze the ether linkage of the oxazole ring to yield the corresponding 2-amino-phenol derivative. Similarly, strong acid hydrolysis could lead to the formation of 4-amino-3-hydroxyphenol and chloroacetic acid.

Table 3: Potential Ring-Opening Products of this compound

| Condition | Reagents | Potential Product |

| Basic Hydrolysis | NaOH (aq), Heat | 4-Amino-5-hydroxy-N-(chloroacetyl)phenol |

| Acidic Hydrolysis | HCl (aq), Heat | 4-Amino-3-hydroxyphenol hydrochloride and Chloroacetic acid |

Note: These are predicted outcomes based on the general reactivity of benzoxazoles and would require experimental verification.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlational Techniques)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of 2-(Chloromethyl)-1,3-benzoxazol-6-ol, distinct signals would be expected for the different types of protons. The chloromethyl group (-CH₂Cl) protons would likely appear as a sharp singlet. The aromatic protons on the benzoxazole (B165842) ring system would resonate in the downfield region, with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the hydroxyl and oxazole (B20620) ring substituents. The hydroxyl (-OH) proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

2D Correlational Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would establish the connectivity between adjacent protons in the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds, as specific experimental data is not available in the reviewed literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | ~4.7 | ~40-45 |

| -OH | Variable (broad singlet) | - |

| Aromatic CH | ~6.8 - 7.5 | ~100 - 150 |

| C2 (Oxazole) | - | ~160 - 165 |

| Aromatic C-O | - | ~145 - 155 |

| Aromatic C-N | - | ~140 - 150 |

| Aromatic C-OH | - | ~150 - 160 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=N stretching of the oxazole ring would likely be observed in the 1600-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage within the oxazole ring and the phenolic C-O bond would produce strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹. Finally, a C-Cl stretching vibration for the chloromethyl group would be expected in the lower frequency region, generally between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give strong Raman signals.

Table 4.2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Benzoxazole Ring | C=N Stretch | 1600 - 1650 |

| Benzoxazole Ring | C=C Stretch | 1450 - 1600 |

| Ether/Phenol | C-O Stretch | 1200 - 1300 |

| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 600 - 800 |

Mass Spectrometry Techniques (ESI-MS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₈H₆ClNO₂) is approximately 183.59 g/mol .

ESI-MS: Electrospray Ionization Mass Spectrometry, a soft ionization technique, would be expected to show a prominent molecular ion peak, likely as the protonated molecule [M+H]⁺ at m/z 184. The isotopic pattern of this peak would be characteristic for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

GC-MS/LC-MS: When coupled with gas chromatography (GC) or liquid chromatography (LC), MS can analyze the components of a mixture. For a purified sample, the mass spectrum would provide the molecular weight and fragmentation data. Electron ionization (EI), often used in GC-MS, is a higher-energy technique that would likely cause fragmentation of the molecule. Common fragmentation pathways could include the loss of the chloromethyl group or other characteristic cleavages of the benzoxazole ring.

X-ray Diffraction Analysis for Crystalline State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This method stands as the gold standard for unambiguous structure determination in the solid state. However, no published crystal structure for this specific compound has been identified in the course of this review.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, GC)

Chromatographic methods are essential for the separation and purification of the target compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. By using an appropriate solvent system (mobile phase) and a stationary phase like silica (B1680970) gel, a characteristic retention factor (Rf) value can be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. A pure sample of this compound would show a single sharp peak under specific conditions (e.g., a particular column, mobile phase composition, and flow rate). HPLC is a primary method for determining the purity of a sample, often expressed as a percentage of the total peak area.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is another powerful separation and purity assessment tool. The compound would be characterized by a specific retention time on a given column and under set temperature programming conditions.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 1,3 Benzoxazol 6 Ol and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the reactivity of 2-(chloromethyl)-1,3-benzoxazol-6-ol and its analogs.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzoxazole (B165842) derivatives, DFT calculations, often using basis sets like 6-31G(d), 6-31G**, and 6-31+G, are employed to determine optimized molecular geometries, energies, and various spectroscopic parameters. semanticscholar.org These calculations can predict bond lengths and angles that are remarkably close to experimental values obtained from techniques like X-ray crystallography. semanticscholar.org For instance, DFT has been used to analyze the molecular geometry of various biologically active benzoxazole derivatives. semanticscholar.org Theoretical calculations on related benzimidazole (B57391) derivatives have also been performed to obtain optimized geometrical structures and harmonic vibrational frequencies. nih.gov

| Parameter | Method | Basis Set | Application |

| Molecular Geometry | DFT | 6-31G(d), 6-31G**, 6-31+G | Optimization of bond lengths and angles |

| Energies | DFT | Varies | Determination of molecular stability |

| Spectroscopic Parameters | DFT | Varies | Prediction of IR, Raman, and NMR spectra |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgnih.gov For benzoxazole derivatives, the HOMO-LUMO gap has been calculated to assess their chemical reactivity. semanticscholar.org For example, a smaller HOMO-LUMO gap in one benzoxazole derivative (3.80 eV) compared to others (4.27 eV and 4.15 eV) indicated its higher chemical reactivity. semanticscholar.org These calculations help in understanding the charge transfer interactions within the molecule. nih.gov Reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | Reciprocal of hardness | 1 / η |

| Electronegativity (χ) | Power to attract electrons | -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | μ2 / 2η (where μ is the chemical potential) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For benzoxazole derivatives, MD simulations provide insights into their conformational flexibility and how they interact with their environment, such as solvent molecules or biological macromolecules. researchgate.net These simulations can reveal stable conformations and the key intermolecular interactions, like hydrogen bonds and van der Waals forces, that govern the behavior of these compounds in biological systems. rsc.org For instance, MD simulations have been employed to understand the stability of ligand-receptor complexes involving benzoxazole derivatives, confirming sustained interactions with key amino acid residues in a protein's binding site. researchgate.netrjdentistry.com

Molecular Docking Studies (e.g., for ligand-protein interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.govresearchgate.net By predicting the binding mode and affinity, molecular docking can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity. rsc.org For example, docking studies on benzoxazole derivatives have been used to investigate their binding to enzymes like DNA gyrase and VEGFR-2, providing insights into their potential as antimicrobial or anticancer agents. rsc.orgnih.govresearchgate.net The results of these studies can guide the design of more potent and selective inhibitors. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity. scholarsresearchlibrary.com For benzoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop models that can predict their biological activities, for instance, as anticancer or antimicrobial agents. nih.govtandfonline.com These models use calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to generate contour maps that visualize the relationship between these properties and the compound's activity. rsc.org The insights gained from QSAR models can be invaluable for designing new benzoxazole derivatives with enhanced properties. scholarsresearchlibrary.comnih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption, fluorescence characteristics)

Computational methods can also predict various spectroscopic properties of molecules. For benzoxazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis) and understand electronic transitions within the molecule. nih.govresearchgate.net Furthermore, theoretical calculations can compute NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the synthesized compounds. nih.gov The prediction of fluorescence characteristics is also possible and is particularly relevant for benzoxazole derivatives, which are known for their fluorescent properties. nih.gov

Advanced Materials Science Applications and Chemical Biology Probes

Utilization as Building Blocks in Organic Synthesis and Medicinal Chemistry

The benzoxazole (B165842) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. jocpr.comchemistryjournal.netnih.gov 2-(Chloromethyl)-1,3-benzoxazol-6-ol is a particularly useful building block for creating diverse and complex bioactive molecules. chemistryjournal.net The electrophilic chloromethyl group at the 2-position serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and molecular fragments. This reactivity is fundamental to its role as a precursor in the synthesis of more complex structures. jocpr.com

The synthesis of larger, bioactive structures often begins with heterocyclic compounds like benzoxazoles. jocpr.com For instance, the chloromethyl group can react with amines, thiols, or alcohols to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility allows for the construction of extensive libraries of benzoxazole derivatives for screening against various pharmacological targets. globalresearchonline.netresearchgate.net Research has shown that modifications to the benzoxazole nucleus can lead to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.comnih.gov The hydroxyl group at the 6-position offers an additional site for modification, such as etherification or esterification, further expanding the synthetic possibilities.

| Derivative Class | Synthetic Modification Site(s) | Potential Medicinal Application |

| 2-Aminomethyl-benzoxazoles | C2-chloromethyl group reacts with various amines | Enzyme inhibitors, anticancer agents |

| 2-Thioether-benzoxazoles | C2-chloromethyl group reacts with thiols | Antimicrobial agents |

| 6-O-Alkyl-benzoxazoles | C6-hydroxyl group undergoes etherification | Modulation of solubility and bioavailability |

| Benzoxazole-conjugates | C2-chloromethyl group used to link to other scaffolds | Targeted drug delivery, multi-target agents nih.gov |

Development of Fluorescent Organic Materials and Probes

Benzoxazole derivatives are well-regarded for their promising photoluminescent properties, making them attractive candidates for the development of fluorescent materials and probes. periodikos.com.brperiodikos.com.br The benzoxazole core acts as a robust fluorophore, and its derivatives often exhibit characteristics favorable for fluorescence applications, such as intense emission and sensitivity to their microenvironment. periodikos.com.brresearchgate.net

The this compound scaffold is instrumental in this area. The reactive chloromethyl group allows for the covalent incorporation of the benzoxazole fluorophore into larger molecular architectures or onto surfaces. mdpi.com This "tagging" capability is crucial for creating fluorescent probes designed to target specific analytes or biological molecules. rsc.org By reacting the chloromethyl group with different moieties, the electronic properties of the fluorophore can be modulated, thus tuning its absorption and emission wavelengths. rsc.org For example, carbazole-based benzoxazole derivatives have been shown to exhibit tunable fluorescence in response to external stimuli like mechanical force or acidic vapors. rsc.org Benzoxazole-based systems have been engineered into macrocyclic structures that function as fluorescent chemosensors. mdpi.com These materials often display significant enhancement of fluorescence upon binding to a target, a desirable trait for sensitive detection. periodikos.com.br

| Probe Type | Target Analyte | Key Photophysical Property |

| Benzoxazole-polyamine macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) mdpi.comresearchgate.net |

| Rhodamine-benzoxazole conjugate | Fe³⁺ | "Off-On" fluorescence switching rsc.org |

| 2-(2′-hydroxyphenyl)benzoxazole derivatives | pH, Metal Cations | Excited-State Intramolecular Proton Transfer (ESIPT) researchgate.netnih.gov |

| Carbazole-benzoxazole fibers | Acidic Vapors, Mechanical Force | Piezo-fluorochromism, Vapochromism rsc.org |

Applications in Sensing and Molecular Recognition Systems

The unique photophysical properties of benzoxazoles are harnessed in the design of advanced sensing and molecular recognition systems. mdpi.com These systems typically consist of a receptor unit, responsible for selectively binding a target analyte, and a signaling unit (the fluorophore), which reports the binding event through a change in its optical properties. rsc.org this compound is an ideal building block for such systems, as the chloromethyl group provides a convenient point of attachment for linking the benzoxazole signaling unit to a variety of receptor moieties. mdpi.com

Benzoxazole-containing ligands have found numerous applications in fluorescence chemosensing. mdpi.comresearchgate.net For example, macrocyclic ligands incorporating the benzoxazole fluorophore have been developed for the selective optical detection of metal ions like Zn²⁺ and Cd²⁺ in aqueous media. mdpi.comresearchgate.net The binding of the metal ion to the receptor part of the macrocycle restricts photoinduced electron transfer (PET) or induces a chelation-enhanced fluorescence (CHEF) effect, leading to a significant increase in fluorescence intensity. mdpi.comresearchgate.net This "turn-on" response allows for sensitive and selective detection. Similarly, a sensor platform based on a 2-(2′-aminophenyl)benzoxazole derivative demonstrated high sensitivity and selectivity for Zn²⁺, with a 25-fold fluorescence enhancement upon chelation. rsc.orgrsc.org The development of such sensors is critical for monitoring ion concentrations in biological and environmental samples. mdpi.com

| Sensor System | Target Analyte | Sensing Mechanism | Fluorescence Response |

| Benzoxazole-based cyclophane | Zn²⁺, Cd²⁺ | PET-mediated CHEF | Fluorescence "turn-on" mdpi.comresearchgate.net |

| 2-(2′-aminophenyl)benzoxazole-amide | Zn²⁺ | Chelation-induced rigidity | 25-fold fluorescence enhancement rsc.orgrsc.org |

| Rhodamine-2-aminobenzoxazole conjugate | Fe³⁺ | Spirolactam ring-opening | Strong fluorescence emission and color change rsc.org |

| 2-(pentafluorophenyl)benzoxazole derivative | pH, Mg²⁺ | Acidity of fluorophenol moiety | Large fluorescence enhancement nih.gov |

Engineering of Novel Scaffolds for Chemical Biology Investigations

In chemical biology, there is a constant need for molecular tools that can probe and visualize complex biological processes within living systems. The benzoxazole scaffold, derived from precursors like this compound, is highly valuable for engineering such tools. globalresearchonline.net Its favorable photophysical properties and its status as a biologically relevant scaffold make it an excellent choice for creating novel probes. jocpr.comperiodikos.com.brperiodikos.com.br

The reactive chloromethyl group is again key, enabling the conjugation of the benzoxazole fluorophore to biomolecules or other biologically active small molecules. rsc.org This allows for the creation of fluorescently labeled ligands to study receptor binding or enzyme activity. A rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) was developed for the reversible detection of Fe³⁺ and was successfully used for fluorescent imaging of this ion in living cells. rsc.org This demonstrates the potential for benzoxazole-derived probes in mapping the distribution of important species within a cellular environment. Furthermore, benzoxazole and naphthoxazole derivatives have been investigated as fluorescent DNA probes, offering potentially safer alternatives to commonly used intercalating dyes. periodikos.com.brperiodikos.com.br These compounds can bind to DNA and exhibit enhanced fluorescence emission, providing a means to visualize nucleic acids. periodikos.com.br The versatility of the benzoxazole core allows for the engineering of a wide range of scaffolds tailored for specific chemical biology investigations.

| Chemical Biology Scaffold/Probe | Biological Application/Target | Principle of Investigation |

| Benzoxazole-Rhodamine conjugate | Intracellular Fe³⁺ imaging | Fluorescence "turn-on" upon ion binding rsc.org |

| Oxazole (B20620) Yellow (Benzoxazole derivative) | DNA probe | Enhanced fluorescence upon intercalation/binding to DNA periodikos.com.br |

| Benzoxazole-labeled peptides/proteins | Protein tracking and interaction studies | Covalent labeling via the reactive chloromethyl group |

| Benzoxazole-based enzyme inhibitors | Mapping active sites | Covalent modification of nucleophilic residues (e.g., cysteine) |

Compound Names Mentioned in the Article

| Systematic Name | Common/Trivial Name |

| This compound | - |

| Zinc Ion | Zn²⁺ |

| Cadmium Ion | Cd²⁺ |

| Iron(III) Ion | Fe³⁺ |

| 2-(2′-aminophenyl)benzoxazole | - |

| Oxazole yellow | YO |

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis of Highly Functionalized Benzoxazoles

Traditional methods for synthesizing benzoxazoles often involve harsh conditions, such as strong acids or high temperatures, and may generate significant waste. researchgate.net The future of benzoxazole (B165842) synthesis lies in the adoption of sustainable and green chemistry principles, which could be readily applied to the production of 2-(Chloromethyl)-1,3-benzoxazol-6-ol and its derivatives.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique dramatically reduces reaction times and often improves yields by enabling rapid and uniform heating. acs.org The condensation of a suitably substituted 2-aminophenol (B121084) with a chloroacetic acid derivative could be optimized under microwave irradiation, potentially in the presence of green catalysts. researchgate.net

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates enhances efficiency and reduces solvent waste. Methodologies for the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids or aldehydes are well-established and could be adapted for this target molecule. researchgate.net

Green Catalysts and Solvents: The use of reusable, environmentally benign catalysts is a cornerstone of sustainable synthesis. Future research could explore catalysts like deep eutectic solvents (DES), ionic liquids, or recyclable magnetic nanoparticles for the synthesis of functionalized benzoxazoles. nih.govdoi.org Performing reactions in greener solvents, such as water or under solvent-free conditions, further enhances the sustainability of the process.

Interactive Data Table: Comparison of Sustainable Synthetic Methods for Benzoxazoles

| Method | Key Features | Potential Advantages for Synthesis | Representative Catalyst/Condition |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. | Fast, efficient production. | [CholineCl][Oxalic Acid] (DES) nih.gov |

| One-Pot Synthesis | Multiple steps in a single vessel, reduced waste. | High atom economy, operational simplicity. | Methanesulfonic acid researchgate.net |

| Green Catalysis | Use of reusable and non-toxic catalysts. | Reduced environmental impact, cost-effective. | Copper(II) ferrite (B1171679) nanoparticles acs.org |

| Aqueous Medium | Water as a solvent. | Safe, inexpensive, and environmentally friendly. | Samarium triflate acs.org |

Discovery of Unprecedented Reactivity Patterns of Chloromethyl Benzoxazoles

The 2-(chloromethyl) group is a highly versatile functional handle, acting as a potent electrophile for nucleophilic substitution and a partner in cross-coupling reactions. Future research will likely uncover novel transformations that exploit this reactivity to build molecular complexity.

Advanced Nucleophilic Substitution: Beyond simple substitution with common nucleophiles (amines, alcohols, thiols), the reactivity of the chloromethyl group could be explored with more complex substrates. Research on 2-trichloromethylbenzoxazoles has shown that reaction conditions can be tuned to achieve selective substitution at different positions, a principle that could be extended to chloromethyl analogues. researchgate.netacs.org The presence of the 6-hydroxyl group could also lead to unprecedented intramolecular reactions, forming novel bicyclic or macrocyclic systems.

Palladium-Catalyzed Cross-Coupling: A significant avenue for future research is the use of 2-(chloromethyl)benzoxazoles as electrophiles in modern cross-coupling reactions. Analogous to other benzylic-type halides, this compound could participate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov This would enable the direct connection of the benzoxazole core to a vast array of aryl, alkynyl, and amino moieties, providing rapid access to libraries of highly functionalized derivatives.

Interactive Data Table: Potential Reactivity Patterns

| Reaction Type | Coupling Partner | Potential Product | Significance |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | 2-(Arylmethyl)-benzoxazole | Forms C(sp³)–C(sp²) bonds |

| Sonogashira Coupling | Terminal Alkynes | 2-(Propargyl)-benzoxazole | Forms C(sp³)–C(sp) bonds |

| Buchwald-Hartwig | Amines | 2-(Aminomethyl)-benzoxazole | Forms C(sp³)–N bonds |

| Nucleophilic Substitution | Phenols, Thiols, Azides | 2-(Aryloxymethyl)-, 2-(Arylthiomethyl)-, 2-(Azidomethyl)-benzoxazoles | Versatile functionalization |

Advanced Integrated Computational and Experimental Design Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules with desired properties. This dual approach is poised to play a crucial role in exploring the potential of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure and reactivity. acs.org By mapping the molecular electrostatic potential (MEP) and calculating Fukui functions, researchers can predict the most reactive sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies. nih.gov Furthermore, DFT can be used to model the mechanism of potential reactions, helping to explain experimentally observed outcomes and optimize conditions. doi.org

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of derivatives with their functional properties. acs.orgacs.org By synthesizing a small library of compounds derived from this compound and measuring their activity, computational models can be built to predict the properties of virtual compounds, guiding the design of next-generation molecules with enhanced performance.

Molecular Docking and Dynamics: In the context of designing bioactive molecules, molecular docking and dynamics simulations can predict how derivatives might bind to biological targets such as enzymes or DNA. researchgate.netacs.org This in silico screening process allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological effect, saving significant time and resources.

Exploration of this compound in Novel Materials and Supramolecular Chemistry

The unique combination of a rigid, aromatic benzoxazole core, a reactive chloromethyl handle, and a hydrogen-bonding hydroxyl group makes this compound an exciting candidate for the development of advanced materials.

Fluorescent Sensors: 2-(2′-Hydroxyphenyl)benzoxazole (HPBO) is a well-known fluorophore used in designing chemosensors for metal ions and pH. acs.orgacs.org The 6-hydroxy-benzoxazole core of the title compound is structurally similar and could exhibit interesting photophysical properties. The chloromethyl group provides a convenient point of attachment for tethering the benzoxazole fluorophore to other molecules or surfaces, opening avenues for creating targeted fluorescent probes. mdpi.com

Supramolecular Assembly: The hydroxyl group is a strong hydrogen bond donor and acceptor, while the planar benzoxazole ring is capable of π-π stacking. japtronline.com These non-covalent interactions are the driving forces for molecular self-assembly. researchgate.net Future work could explore how this compound or its derivatives self-assemble in solution or the solid state to form ordered supramolecular structures like gels, liquid crystals, or co-crystals with unique properties.

High-Performance Polymers: Polybenzoxazoles (PBOs) are a class of polymers renowned for their exceptional thermal stability and mechanical strength. researchgate.netacs.org The title compound, with its two distinct functional groups, could serve as a monomer or a cross-linking agent. Polymerization or derivatization via the hydroxyl and chloromethyl groups could lead to novel, processable polybenzoxazoles or poly(benzoxazole imide)s with tailored properties, such as low dielectric constants for applications in microelectronics or enhanced flame retardancy. acs.orgrsc.org

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 2-(Chloromethyl)-1,3-benzoxazol-6-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclization of substituted phenolic precursors with chloromethylating agents. For example, a two-step synthesis could include:

Intermediate formation : React 6-hydroxybenzoxazole derivatives with chloromethylation reagents (e.g., chloromethyl methyl ether in acidic conditions).

Purification : Use recrystallization from methanol or ethanol to isolate the product, as demonstrated in analogous benzoxazole syntheses .

-

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (60–80°C) and solvent polarity to minimize byproducts.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Chloromethyl ether, H2SO4, 70°C | 65–70 | 85–90% |

| 2 | Recrystallization (MeOH) | 90–95 | ≥98% |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- 1H NMR : Look for the chloromethyl (–CH2Cl) proton signal at δ 4.5–5.0 ppm (split into a doublet due to coupling with adjacent protons). The aromatic protons in the benzoxazole ring typically appear as multiplets between δ 7.0–8.5 ppm .

- IR : Confirm the presence of C–Cl stretching at ~600–800 cm⁻¹ and hydroxyl (–OH) absorption at ~3200–3500 cm⁻¹.

- MS : The molecular ion peak ([M+H]+) should match the molecular weight (e.g., m/z 199.6 for C8H6ClNO2).

Advanced Research Questions

Q. What structural deviations in this compound arise from intramolecular interactions, and how do they influence reactivity?

- Methodology : Single-crystal X-ray diffraction reveals bond angle distortions. For example:

-

The chloromethyl group induces a dihedral angle of ~70° between the benzoxazole core and substituents, reducing conjugation and increasing electrophilicity at the chloromethyl site .

-

Implications : These distortions enhance susceptibility to nucleophilic substitution, making the compound a versatile intermediate for functionalization (e.g., coupling with amines or thiols).

- Data Table :

| Parameter | Value (X-ray) | Expected Value (Undistorted) |

|---|---|---|

| C3–C9–C10 | 113.4° | 109° |

| Dihedral Angle (Benzoxazole vs. Substituent) | 70.3° | 0° (planar) |

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.

- Key Insight : The chloromethyl group exhibits a high partial positive charge (+0.45 e), favoring nucleophilic attack at the methylene carbon .

- Compare with experimental results (e.g., SN2 substitution rates with varying nucleophiles like sodium azide or thiophenol).

Q. What strategies mitigate contradictions in biological activity data for benzoxazole derivatives?

- Methodology :

- Purity Verification : Use high-resolution mass spectrometry (HRMS) to rule out impurities.

- Structural Confirmation : Re-examine NMR assignments to ensure no misidentification of regioisomers.

- Biological Assay Controls : Include reference compounds (e.g., zonisamide analogs) to validate assay conditions .

Methodological Considerations

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Finding : Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents like ethanol, which may promote hydrolysis of the chloromethyl group .

Q. What chromatographic techniques resolve co-eluting impurities in this compound?

- Methodology :

- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Optimized Conditions : 30–70% acetonitrile over 20 minutes, detecting at 254 nm .

Ethical and Safety Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.